BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 477538-37-7; molecular formula C₂₂H₁₉N₃OS; MW 373.5 g/mol) is a synthetic benzothiazole–benzamide hybrid compound belonging to the class of heterocyclic amides with a privileged benzothiazole pharmacophore. Its structure features a 2-phenylbenzothiazole unit connected via a para-aminophenyl amide bridge to a 4-(dimethylamino)benzoyl fragment, yielding an extended conjugated π-system that distinguishes it from non-bridged benzothiazole amides and ortho-substituted regioisomers.

Molecular Formula C22H19N3OS
Molecular Weight 373.5 g/mol
CAS No. 477538-37-7
Cat. No. B6524116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
CAS477538-37-7
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H19N3OS/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26)
InChIKeyDFESBWCVOQPFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 477538-37-7): Procurement-Grade Structural and Biological Baseline


N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 477538-37-7; molecular formula C₂₂H₁₉N₃OS; MW 373.5 g/mol) is a synthetic benzothiazole–benzamide hybrid compound belonging to the class of heterocyclic amides with a privileged benzothiazole pharmacophore . Its structure features a 2-phenylbenzothiazole unit connected via a para-aminophenyl amide bridge to a 4-(dimethylamino)benzoyl fragment, yielding an extended conjugated π-system that distinguishes it from non-bridged benzothiazole amides and ortho-substituted regioisomers [1]. The compound is catalogued in screening libraries and has been referenced within patent families targeting kinase inhibition (LRRK2) and antiviral (dengue) applications, though direct primary pharmacological characterization of this specific congener remains limited in the open literature [2].

Why Generic Substitution of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide by In-Class Analogs Is Not Scientifically Supported


Benzothiazole–benzamide compounds are not functionally interchangeable. The target compound possesses three structural features—(i) para-phenyl bridging topology, (ii) a terminal 4-(dimethylamino) electron-donating group, and (iii) an intact benzothiazole 2-aryl substituent—each of which independently modulates electronic distribution, molecular geometry, and target engagement [1]. Removal of the dimethylamino group (as in CHEMBL421666, the unsubstituted benzamide analog) eliminates the strong +M mesomeric effect, substantially altering the HOMO–LUMO gap and fluorescence quantum yield, while also reducing hydrogen-bond acceptor capacity at the amide terminus [2]. Relocating the benzothiazole attachment from the para to the ortho position of the central phenyl ring (CAS 477569-79-2) introduces steric crowding that disrupts planarity of the biaryl system, changes the spatial orientation of the amide NH vector, and can abrogate binding in targets requiring a linear molecular axis . Direct benzothiazole–benzamide linkage without the phenyl spacer (CAS 139233-22-0) shortens the molecular length by approximately 2.8 Å and removes a critical aromatic ring that participates in π-stacking interactions within flat binding pockets. Consequently, procurement of unqualified 'benzothiazole amide' alternatives risks selecting a compound with a fundamentally different conformational ensemble and target-interaction profile.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide Versus Closest Analogs


Regioisomeric Para- vs. Ortho-Phenyl Topology: Molecular Geometry and Steric Profile

The target compound (para-substituted, CAS 477538-37-7) and its ortho-substituted regioisomer (CAS 477569-79-2) are constitutional isomers sharing identical molecular formula (C₂₂H₁₉N₃OS, MW 373.5 g/mol) but differing in the attachment position of the 2-benzothiazolyl group to the central phenyl ring . In the para isomer, the benzothiazole–phenyl–amide backbone adopts an extended, approximately linear conformation with a centrosymmetric molecular axis, maximizing conjugation length across all three aromatic units [1]. In the ortho isomer, steric clash between the benzothiazole 3′-H and the amide ortho-H forces a dihedral twist of ~40–60° at the biaryl junction, disrupting π-overlap and shortening the effective conjugation path [2]. This conformational difference is expected to produce distinct bathochromic shifts in UV–Vis absorption (estimated Δλmax ≈ 15–25 nm based on class-level trends for benzothiazole fluorophores) and differential binding to flat, narrow enzyme pockets such as LRRK2 or MMP catalytic domains, where the ortho isomer's non-planar geometry may preclude productive occupancy of the ATP-binding cleft.

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Dimethylamino Electron-Donor Effect: Spectroscopic and Electronic Differentiation from Unsubstituted Benzamide

The target compound carries a 4-(dimethylamino) substituent on the benzamide ring, whereas the closest unsubstituted analog CHEMBL421666 (N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide) lacks this group entirely [1]. The dimethylamino group acts as a strong electron-donating substituent (+M effect) that raises the HOMO energy and generates an intramolecular charge-transfer (ICT) excited state, imparting solvatochromic fluorescence characteristic of 'push–pull' benzothiazole fluorophores [2]. Class-level evidence from analogous dimethylaminophenyl-benzothiazole systems (e.g., Thioflavin T, 2-[4-(dimethylamino)phenyl]benzothiazole) demonstrates that this substitution increases the fluorescence quantum yield by a factor of ~10–50× relative to the unsubstituted phenyl analog in aqueous buffer, and red-shifts emission by ~40–60 nm into a more tissue-transparent spectral window [3]. The unsubstituted benzamide analog CHEMBL421666 shows only weak MMP inhibitory activity (IC₅₀ = 16.4–42.0 μM across MMP2, MMP8, MMP9), whereas the electron-rich dimethylamino benzamide is predicted, based on SAR trends in the benzothiazole amide class, to exhibit enhanced affinity for targets preferring π-cation or hydrogen-bond acceptor interactions at the amide terminus.

Photophysics Fluorescence Spectroscopy Electronic Structure

Phenyl-Bridged vs. Directly Linked Benzothiazole–Benzamide Architecture: Molecular Length and Binding-Site Compatibility

The target compound incorporates a 1,4-phenylene spacer between the benzothiazole and the amide nitrogen, whereas the directly linked analog CAS 139233-22-0 (N-(1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide) connects the benzothiazole 2-position directly to the benzamide nitrogen [1]. This spacer extends the molecular length by approximately 2.8 Å (one aryl ring diameter) and introduces a second aromatic ring capable of participating in edge-to-face or π–π stacking interactions . In the context of kinase inhibitor design, the benzothiazole-benzamide core has been patented for LRRK2 inhibition, where the extended phenyl-bridged architecture is present in the generic formula (I) of the CSIC patent family [2]. The additional phenyl ring occupies the 'linker region' typically connecting the hinge-binding heterocycle to the solvent-exposed or back-pocket moiety in ATP-competitive kinase inhibitors, and its absence in the directly-linked variant eliminates a critical conformational degree of freedom, potentially misaligning the terminal dimethylaminobenzamide group relative to the target surface.

Drug Design Kinase Inhibition Fragment-Based Screening

Patent Landscape Positioning: Dengue and Neurodegenerative Disease Indications

The benzothiazole–phenyl–benzamide scaffold to which the target compound belongs is explicitly claimed in two distinct patent families. US Patent 8,993,604 B2 (Treatment and Prevention of Dengue Virus Infections) discloses 2-aryl-benzothiazole benzamide derivatives, including compounds with the exact N-[4-(benzothiazol-2-yl)phenyl]benzamide core, for antiviral use [1]. Independently, CSIC's US 2021/0323936 A1 claims benzothiazole-benzamide compounds as selective LRRK2 kinase inhibitors for Parkinson's and Alzheimer's disease, emphasizing the importance of CNS penetration [2]. The target compound's para-phenyl-bridged architecture with a dimethylamino terminus places it at the intersection of these two patent spaces: the dimethylamino group provides a handle for tuning basicity (pKa of N,N-dimethylaniline ≈ 5.1) and thus lysosomal trapping potential relevant to antiviral applications, while simultaneously offering the extended aromatic system preferred for LRRK2 ATP-site occupation. The ortho isomer (CAS 477569-79-2) and the non-bridged analog (CAS 139233-22-0) are not specifically exemplified in these patent families, suggesting that the para-phenyl-bridged topology was selected as the development path.

Antiviral Research Neurodegenerative Disease Patent Analysis

Physicochemical Differentiation: logP, Solubility, and Hydrogen-Bond Capacity Relative to Non-Bridged and Unsubstituted Analogs

The target compound (C₂₂H₁₉N₃OS) presents a distinct physicochemical profile compared to its closest analogs. The unsubstituted benzamide CHEMBL421666 (C₂₀H₁₄N₂OS, MW 330.4) is smaller by 43.1 Da and lacks the dimethylamino moiety, resulting in lower hydrogen-bond acceptor count (HBA = 3 vs. HBA = 4 for the target compound) and reduced topological polar surface area . The directly linked analog CAS 139233-22-0 (C₁₆H₁₅N₃OS, MW 297.4) is smaller by 76.1 Da and contains one fewer aromatic ring, leading to lower predicted logP and reduced hydrophobic contact surface [1]. Based on the structural increments (addition of –N(CH₃)₂ vs. –H; addition of 1,4-phenylene), the target compound is predicted to exhibit a calculated logP approximately 1.2–1.8 units higher than CAS 139233-22-0 and ~0.7–1.0 units higher than CHEMBL421666, with correspondingly lower aqueous solubility. These properties position the target compound as more membrane-permeable but less water-soluble, a trade-off relevant for cell-based assays requiring passive diffusion.

ADME Prediction Physicochemical Profiling Preclinical Development

Recommended Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide Based on Quantitative Evidence


LRRK2 Kinase Inhibitor Lead Optimization and Neurodegenerative Disease Research

The CSIC patent family (US 2021/0323936 A1) explicitly claims benzothiazole-benzamide cores with phenyl bridging for selective LRRK2 inhibition in Parkinson's and Alzheimer's disease models [1]. The target compound's para-phenyl-bridged architecture and dimethylamino terminus provide the extended molecular framework and electronic properties preferred for occupying the LRRK2 ATP-binding pocket. Class-level evidence demonstrates that benzothiazole-benzamide compounds achieve LRRK2-pSer935 cellular IC₅₀ values as low as 80 nM in HEK293 G2019S mutant cells [2]. The target compound can serve as a scaffold for further substitution at the benzothiazole 6-position (e.g., –OCH₃, –CF₃, –Cl), which are specifically exemplified in the patent as potency- and selectivity-modulating modifications. Procurement of this compound is appropriate for medicinal chemistry programs targeting LRRK2-driven tauopathies and synucleinopathies.

Fluorescence-Based Screening and Amyloid-Binding Probe Development

The 4-(dimethylamino)phenyl group is a well-established fluorogenic moiety in benzothiazole-based amyloid probes (e.g., Thioflavin T, Pittsburgh Compound B analogs) [1]. The target compound's extended conjugated system, combining dimethylamino electron-donor with benzothiazole electron-acceptor character, is predicted to exhibit intramolecular charge-transfer fluorescence with emission in the 450–520 nm range and strong solvatochromic sensitivity [2]. Compared to the unsubstituted benzamide analog CHEMBL421666, which lacks the dimethylamino group and is essentially non-fluorescent under physiological conditions, the target compound offers a direct fluorescence readout suitable for high-throughput binding assays, fibril formation kinetic studies, and cellular imaging without requiring secondary labeling. Researchers should validate the fluorescence quantum yield and binding selectivity for their specific amyloid or aggregate target, as class-level behavior does not guarantee identical performance across all aggregated protein systems.

Antiviral Screening Against Dengue and Related Flaviviruses

US Patent 8,993,604 B2 covers benzothiazole-phenyl-benzamide derivatives for dengue virus treatment, with exemplified compounds sharing the N-[4-(benzothiazol-2-yl)phenyl]benzamide scaffold present in the target compound [1]. The dimethylamino substituent introduces a weakly basic center (conjugate acid pKa ~5.1) that may influence subcellular distribution and lysosomal accumulation, a property of interest in antiviral drug design where endosomal trafficking pathways are targeted [2]. The para-phenyl topology provides the correct spatial arrangement for engagement with viral or host targets identified in the patent SAR. Procurement of this compound enables evaluation in dengue replicon assays and related flavivirus models, with the ortho isomer (CAS 477569-79-2) serving as a negative control for topology-dependent effects.

Physicochemical Reference Standard for Benzothiazole-Benzamide Series Profiling

Given its intermediate position within the benzothiazole-benzamide chemical space—more lipophilic than the directly-linked analog (CAS 139233-22-0) and more polar than the N,N-dimethylaniline-terminated benzothiazoles—the target compound can function as a reference compound for establishing structure–property relationship (SPR) trends [1]. Its predicted logP (~4.5–5.0) lies in a range that balances passive membrane permeability with acceptable aqueous solubility for cell-based assays at concentrations up to ~10–30 μM. When procured alongside the ortho isomer and the unsubstituted benzamide analog, the compound enables a three-point SPR matrix probing the effects of (i) regiochemistry, (ii) electronic modulation, and (iii) molecular topology on properties such as microsomal stability, plasma protein binding, and CYP inhibition. This systematic comparison is essential for triaging benzothiazole-benzamide hits in early drug discovery [2].

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.